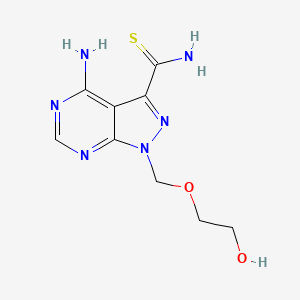

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including its role as an inhibitor of various enzymes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of functionalized compounds with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activities and have potential therapeutic applications.

Uniqueness

1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry and pharmaceutical research .

Biological Activity

The compound 1H-Pyrazolo(3,4-d)pyrimidine-3-carbothioamide, 4-amino-1-((2-hydroxyethoxy)methyl)- belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Structure and Design

The 1H-Pyrazolo(3,4-d)pyrimidine scaffold is a versatile pharmacophore known for its ability to inhibit various kinases, including the Epidermal Growth Factor Receptor (EGFR). The design of new derivatives often involves modifications to enhance potency and selectivity against specific cancer cell lines.

Anticancer Properties

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance:

- In vitro Studies : Various derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies revealed that certain compounds showed potent anti-proliferative effects. For example, compound 12b exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of EGFR signaling pathways. Compound 12b was noted for its ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases. Flow cytometric analyses indicated an increase in the BAX/Bcl-2 ratio by 8.8-fold , suggesting enhanced apoptotic signaling .

Structure-Activity Relationships (SAR)

The efficacy of pyrazolo[3,4-d]pyrimidine derivatives can be influenced by structural modifications:

- Substituents : The presence of different substituents on the pyrazolo ring can significantly alter biological activity. For instance, compounds with halogen substitutions demonstrated improved potency compared to their unsubstituted counterparts .

- Linkers and Functional Groups : Modifications involving linker regions and functional groups also play a crucial role in enhancing selectivity and reducing off-target effects. Compounds linked to piperazine rings showed promising results as FLT3 inhibitors in various cancer models .

Example 1: Dual EGFR/VGFR2 Inhibition

A recent study synthesized a series of phenylpyrazolo[3,4-d]pyrimidine derivatives that acted as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VGFR2). Among these, compound 5i was identified as a potent inhibitor with IC50 values of 0.3 µM for EGFR and 7.60 µM for VGFR2. This compound effectively inhibited tumor growth in MCF-7 models and induced significant apoptosis .

Example 2: Polymorphs with Enhanced Stability

Research into conformational polymorphs of pyrazolo[3,4-d]pyrimidine derivatives revealed two distinct forms (α and β), with the β-form exhibiting greater stability by 11 kJ/mol compared to the α-form. This stability may impact the bioavailability and efficacy of these compounds in therapeutic applications .

Data Summary

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12b | A549 | 8.21 | Apoptosis induction |

| 12b | HCT-116 | 19.56 | Cell cycle arrest |

| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |

| 5i | MCF-7 | 7.60 | Tumor growth inhibition |

Properties

CAS No. |

122949-66-0 |

|---|---|

Molecular Formula |

C9H12N6O2S |

Molecular Weight |

268.30 g/mol |

IUPAC Name |

4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carbothioamide |

InChI |

InChI=1S/C9H12N6O2S/c10-7-5-6(8(11)18)14-15(4-17-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,18)(H2,10,12,13) |

InChI Key |

PNMURGPVEPYPIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=NN(C2=N1)COCCO)C(=S)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.